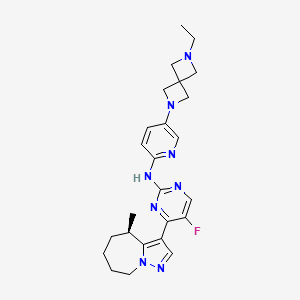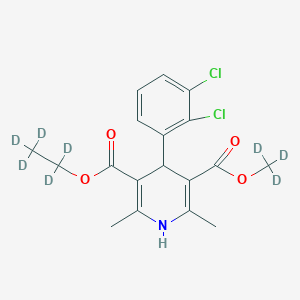
rac Felodipine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Felodipine-d8 is a deuterated form of felodipine, a calcium channel blocker used primarily in the treatment of hypertension. The deuterium atoms replace the hydrogen atoms in the molecule, which can enhance the compound’s stability and alter its pharmacokinetic properties. This modification can be particularly useful in scientific research and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Felodipine-d8 involves the incorporation of deuterium atoms into the felodipine molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Direct Synthesis: This involves the use of deuterated starting materials in the synthesis of felodipine. For example, deuterated reagents can be used in the esterification and cyclization steps to produce Felodipine-d8.
Industrial Production Methods
Industrial production of Felodipine-d8 typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Solvent Evaporation: Using deuterated solvents to facilitate the exchange of hydrogen with deuterium.
Crystallization: Large-scale crystallization through seeding the saturated solution of Felodipine-d8 to obtain the desired polymorphic form.
Análisis De Reacciones Químicas
Types of Reactions
Felodipine-d8 undergoes various chemical reactions, including:
Oxidation: Felodipine-d8 can be oxidized to form its corresponding pyridine derivative.
Reduction: Reduction reactions can convert Felodipine-d8 back to its dihydropyridine form.
Substitution: Substitution reactions can occur at the aromatic ring or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted felodipine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Felodipine-d8 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of felodipine.
Biology: Employed in studies to understand the interaction of calcium channel blockers with biological systems.
Medicine: Investigated for its potential therapeutic effects and improved pharmacokinetic properties compared to non-deuterated felodipine.
Industry: Utilized in the development of new formulations and drug delivery systems to enhance the bioavailability and efficacy of felodipine
Mecanismo De Acción
Felodipine-d8 exerts its effects by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels. This inhibition leads to the relaxation of vascular smooth muscle cells, resulting in vasodilation and a subsequent reduction in blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are primarily related to calcium signaling and vascular smooth muscle contraction .
Comparación Con Compuestos Similares
Felodipine-d8 can be compared with other calcium channel blockers such as:
Amlodipine: Another dihydropyridine calcium channel blocker with a longer half-life and different pharmacokinetic profile.
Nifedipine: Similar to felodipine but with a shorter duration of action and different side effect profile.
Lisinopril: An angiotensin-converting enzyme (ACE) inhibitor used for hypertension but with a different mechanism of action
Felodipine-d8 is unique due to its deuterated nature, which can provide enhanced stability and potentially improved pharmacokinetic properties compared to its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C18H19Cl2NO4 |
|---|---|
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
5-O-(1,1,2,2,2-pentadeuterioethyl) 3-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/i1D3,4D3,5D2 |
Clave InChI |
RZTAMFZIAATZDJ-GCWKZCQISA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC([2H])([2H])[2H])C)C |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





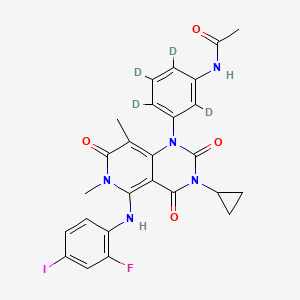
![4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B12427944.png)
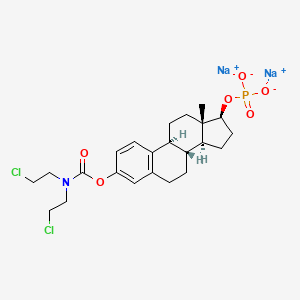

![(6aR,9R)-N-((S)-1-hydroxybutan-2-yl)-4,7-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide maleate](/img/structure/B12427959.png)
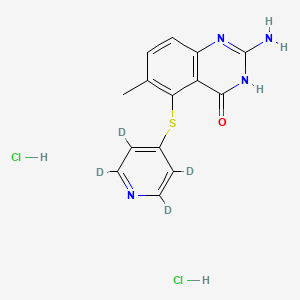
![[(3S,6R)-3,4-bis(acetyloxy)-6-(benzyloxy)-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12427977.png)
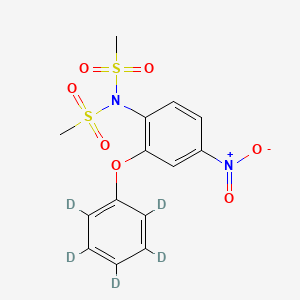

![Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester,[1R-[1a,7(2S*,3S*),7ab]]-](/img/structure/B12427992.png)
